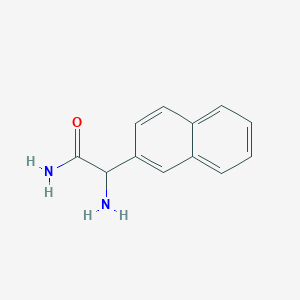

2-Amino-2-naphthalen-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

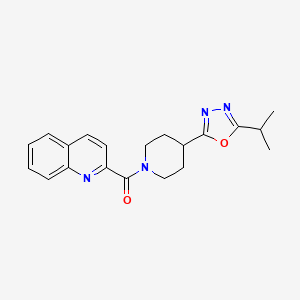

2-Amino-2-naphthalen-2-ylacetamide is a compound used for pharmaceutical testing . It is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A study describes the synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors . The synthetic routes of naphthalene derivatives are described in the study, which could potentially involve this compound.Molecular Structure Analysis

The molecular weight of this compound is 200.24 . Its IUPAC name is 2-amino-2-(2-naphthyl)acetamide and its InChI code is 1S/C12H12N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H2,14,15) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 162-164°C .Wissenschaftliche Forschungsanwendungen

Thermally Stable Polyamides

A novel naphthalene-ring containing diamine derivative was synthesized, leading to the development of polyamides with good solubility and inherent viscosities. These polyamides exhibited significant thermal stability, with glass transition temperatures ranging from 131-187°C and stability up to 190°C. This indicates their potential application in industries requiring materials that maintain structural integrity under thermal stress (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).

Coordination Chemistry and Fluorescence

Research into bis(fluorophoric) bibrachial lariat aza-crown derivatives has revealed interesting coordination behaviors with Cu2+ and Zn2+, alongside unique fluorescence emission properties. This work opens avenues for the development of new fluorescent probes for metal ion detection in various contexts (Clares et al., 2004).

Aminopeptidase N Inhibitors and Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, demonstrating significant potential in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting applications in anti-angiogenic therapies (Lee et al., 2005).

Fluorinated Polyimides for Electronics

The synthesis of novel fluorinated polyimides derived from naphthalene-based diamines has been reported, with these materials displaying low moisture absorption, low dielectric constants, and excellent thermal stability. These properties make them suitable for applications in the electronics industry, particularly in the manufacturing of components requiring materials with high insulation and stability (Chung & Hsiao, 2008).

Electrochemical Detection of Amino-substituted Naphthalene Compounds

A study on the electrochemical detection of amino-substituted naphthalene compounds through interaction with hairpin DNA has shown the potential for developing sensitive and selective sensors for environmental pollutants. This methodology could be particularly useful for monitoring aromatic amine pollutants in water sources (Liang et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-2-naphthalen-2-ylacetamide are currently unknown. This compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other bioactive aromatic compounds . It may bind to its targets, causing conformational changes that result in altered cellular functions .

Biochemical Pathways

Given the broad pharmacological spectrum of similar compounds, it is possible that multiple pathways could be affected

Result of Action

Given the potential for interaction with various targets, the effects could be diverse and depend on the specific cellular context

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by storage conditions .

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMRCMIBYDSIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874912-72-8 |

Source

|

| Record name | 2-amino-2-(naphthalen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2576135.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)

![N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2576142.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2576146.png)

![2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2576152.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)

![5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576157.png)